4-Chloro-3-(trifluoromethyl)phenol
Overview
Description
4-Chloro-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O It is a phenolic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
4-Chloro-3-(trifluoromethyl)phenol (CTFP) primarily targets the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which are potent analgesics .
Mode of Action
CTFP interacts with its target, the μ-opioid receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . These changes result in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
The activation of the μ-opioid receptor by CTFP affects several biochemical pathways. Primarily, it influences the adenylate cyclase pathway . The inhibition of adenylate cyclase leads to a decrease in the production of cAMP, a secondary messenger involved in many cellular processes . This decrease in cAMP levels can affect various downstream effects, such as the modulation of ion channel activity and the regulation of neurotransmitter release .
Pharmacokinetics
The lipophilicity of ctfp suggests that it may have good absorption and distribution characteristics
Result of Action
The activation of the μ-opioid receptor by CTFP leads to potent analgesic effects . Specifically, CTFP has been shown to relieve pain in a mouse model, with most of the tested compounds displaying potent analgesic efficacy and a duration of action ranging from ultrashort to long . These results indicate that CTFP and its derivatives could be useful as analgesics .
Action Environment
The action, efficacy, and stability of CTFP can be influenced by various environmental factors. For instance, the presence of other substances, such as naloxone, can affect the analgesic action of CTFP . Additionally, the pH and temperature of the environment could potentially affect the stability of CTFP.
Biochemical Analysis
Biochemical Properties
It has been found that the inclusion of a trifluoromethyl group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
Cellular Effects
Given its potential role in inhibiting 5-HT uptake, it may influence cell function by modulating serotonin signaling pathways .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by binding to and inhibiting the 5-HT transporter, thereby affecting serotonin levels and signaling .
Dosage Effects in Animal Models
In animal models, derivatives of 4-Chloro-3-(trifluoromethyl)phenol have shown potent analgesic efficacy and an ultrashort to long duration of action
Metabolic Pathways
Given its potential role in modulating serotonin levels, it may interact with enzymes involved in serotonin metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(trifluoromethyl)phenol can be synthesized through several methods. One common synthetic route involves the chlorination of 3-(trifluoromethyl)phenol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine or trifluoromethyl groups, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the chlorine atom but shares the trifluoromethyl group, affecting its reactivity and applications.
2-Chloro-3-(trifluoromethyl)phenol: Similar structure but with different positioning of the chlorine atom, leading to variations in chemical behavior.
Uniqueness
4-Chloro-3-(trifluoromethyl)phenol is unique due to the combined presence of both chlorine and trifluoromethyl groups on the phenol ring.
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPIEUWXNRPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212146 | |
Record name | Phenol, p-chloro-m-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-93-5 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(trifluoromethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, p-chloro-m-trifluoromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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